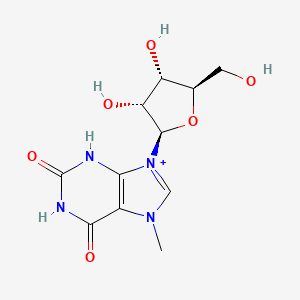

7-Methylxanthosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methylxanthosine is a purine alkaloid derived from xanthosine. It is an intermediate in the biosynthesis of caffeine and other methylxanthines. This compound is found in certain plant species, including tea, coffee, and cacao, where it plays a role in the production of caffeine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Methylxanthosine is synthesized through the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase, which uses S-adenosyl-L-methionine as a methyl donor . The reaction conditions typically involve a buffered aqueous solution at a neutral pH.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. One method involves the use of engineered Escherichia coli strains that convert caffeine to this compound. This process has been optimized to achieve high yields and purity under ambient conditions .

Análisis De Reacciones Químicas

Methylation of Xanthosine to Form 7-Methylxanthosine

The first methylation step in caffeine biosynthesis involves S-adenosyl-l-methionine (SAM)-dependent xanthosine methyltransferase (XMT) .

Reaction Mechanism:

-

Substrate Specificity : XMT catalyzes the transfer of a methyl group from SAM to xanthosine, forming 7mXR. The reaction favors the monoanionic form of xanthosine (N3-deprotonated) over the neutral form, with a calculated free energy barrier of ~17 kcal/mol .

-

Catalytic Environment : QM/MM simulations indicate that the enzymatic environment stabilizes the transition state, enhancing methyl transfer efficiency .

Kinetic Parameters:

| Enzyme | Substrate | Kₘ (μM) | Reaction Product |

|---|---|---|---|

| CaXMT1 | Xanthosine | 78 | This compound |

Source : Kinetic analysis of Coffea arabica XMT1 (CaXMT1) shows high affinity for xanthosine .

Hydrolysis of this compound to 7-Methylxanthine

7mXR undergoes hydrolysis to form 7-methylxanthine (7mX), a reaction catalyzed enzymatically or via acid treatment.

Enzymatic Pathway:

-

Purine Nucleoside Phosphorylase (PNP) : Crude extracts of E. coli catalyze ribose removal from 7mXR, yielding 7mX . This reaction is nonspecific and depends on phosphorylase activity.

Acid-Catalyzed Hydrolysis:

-

Conditions : Treatment with 1N HCl at 100°C for 1 hour quantitatively converts 7mXR to 7mX .

-

Mechanism : Acidic conditions protonate the ribose oxygen, facilitating glycosidic bond cleavage.

Structural and Thermodynamic Insights

Aplicaciones Científicas De Investigación

Biosynthesis and Production

7-Methylxanthosine is primarily synthesized from xanthosine through the action of specific methyltransferases. The enzyme xanthosine methyltransferase catalyzes this reaction, which is a crucial step in the caffeine biosynthetic pathway. This process has been extensively studied in coffee plants, where it plays a pivotal role in caffeine production .

Recent advancements have shifted towards biotechnological approaches for producing this compound more efficiently. A notable study demonstrated the use of engineered Escherichia coli strains to convert caffeine into this compound using a mixed-culture system. The optimized conditions achieved a conversion efficiency of 85.6% from caffeine to this compound, showcasing a promising method for large-scale production .

Pharmacological Applications

The pharmacological properties of this compound are drawing attention due to its potential as an adenosine receptor antagonist. This characteristic suggests that it could be beneficial in treating various conditions, including:

- Myopia Treatment : Research indicates that this compound can slow the progression of myopia (nearsightedness) and may prevent its onset. Studies conducted on animal models such as rabbits and guinea pigs have provided evidence supporting this application .

- Cancer Therapy : Certain derivatives of this compound have been designed to selectively target cancer cells while sparing healthy ones. For instance, one derivative has shown efficacy in sensitizing lung carcinoma cells to radiation therapy by inducing apoptosis and modifying cell cycle checkpoints .

- Neurological Applications : The compound's ability to cross the blood-brain barrier enhances its potential for neurological treatments, including Parkinson’s disease, where it may act as a selective antagonist for specific adenosine receptors .

Mechanistic Insights

Research has indicated that methylxanthines, including this compound, exert their pharmacological effects through various mechanisms:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (A1 and A2A), these compounds can modulate neurotransmitter release and neuronal excitability, which is crucial in conditions like Parkinson's disease .

- Ryanodine Receptor Activation : Methylxanthines are known to activate ryanodine receptors, which play a significant role in calcium signaling within muscle and neuronal cells. This activation can enhance muscle contraction and improve neuronal survival under stress conditions .

Case Study 1: Myopia Prevention

A study conducted on juvenile rhesus monkeys demonstrated that administering this compound significantly reduced the progression of induced myopia compared to control groups. This finding suggests that the compound could be a viable treatment option for preventing myopia development in children.

Case Study 2: Cancer Cell Sensitization

In vitro experiments with lung carcinoma cell lines showed that treatment with specific this compound derivatives increased sensitivity to radiation therapy. The results indicated enhanced apoptotic responses in treated cells, highlighting the compound's potential role in cancer therapy.

Mecanismo De Acción

7-Methylxanthosine exerts its effects primarily through its conversion to other methylxanthines, such as 7-methylxanthine and caffeine. These compounds act as adenosine receptor antagonists, leading to increased alertness and wakefulness . The molecular targets include adenosine receptors in the brain, which are involved in regulating sleep and arousal .

Comparación Con Compuestos Similares

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Theophylline (1,3-dimethylxanthine)

Comparison: 7-Methylxanthosine is unique in its role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Unlike caffeine, which is a well-known stimulant, this compound itself does not have significant stimulant effects but is crucial in the metabolic pathway leading to the production of stimulatory compounds .

Propiedades

Fórmula molecular |

C11H15N4O6+ |

|---|---|

Peso molecular |

299.26 g/mol |

Nombre IUPAC |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione |

InChI |

InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

SYPRQIWERSQQNL-KQYNXXCUSA-O |

SMILES |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |

SMILES isomérico |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.